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molecular formula C13H16 B1595621 2-Methylbuta-1,3-diene;styrene CAS No. 68648-89-5

2-Methylbuta-1,3-diene;styrene

Cat. No. B1595621
M. Wt: 172.27 g/mol
InChI Key: ROGIWVXWXZRRMZ-UHFFFAOYSA-N
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Patent
US06136921

Procedure details

In a solution of styrene (41 g) in cyclohexane (1100 g), 0.3 ml of tetrahydrofuran and 1.2 g of 15 wt % n-butyllithium solution were added to initiate polymerization. The reaction was continued for 30 minutes, and the temperature was increased from 40° C. to 50° C. After most of the styrene monomer was reacted, 123 g of isoprene solution was added into the polymer mixture. The reaction was continued for an additional 90 minutes, and the temperature was increased from 55° C. to 80-90° C. After all of the isoprene monomer was completely reacted, a living styrene-isoprene block copolymer was formed in the first step.
Quantity
41 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1100 g
Type
solvent
Reaction Step One
Quantity
0.3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
123 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.C([Li])CCC.C=CC(=C)C>C1CCCCC1.O1CCCC1>[CH2:1]=[CH:2][C:3](=[CH2:4])[CH3:8].[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |f:5.6|

Inputs

Step One
Name
Quantity
41 g
Type
reactant
Smiles
C=CC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
1100 g
Type
solvent
Smiles
C1CCCCC1
Name
Quantity
0.3 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC1=CC=CC=C1
Step Three
Name
Quantity
123 g
Type
reactant
Smiles
C=CC(C)=C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC(C)=C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 (± 5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
polymerization
TEMPERATURE
Type
TEMPERATURE
Details
the temperature was increased from 40° C. to 50° C
WAIT
Type
WAIT
Details
The reaction was continued for an additional 90 minutes
Duration
90 min

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C=CC(C)=C.C=CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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